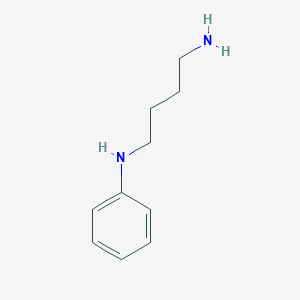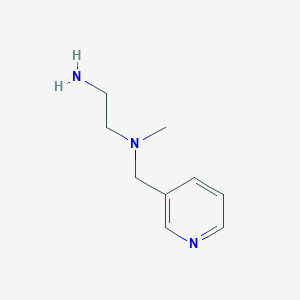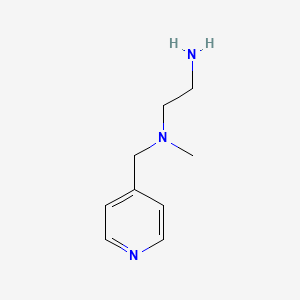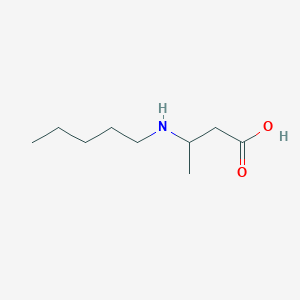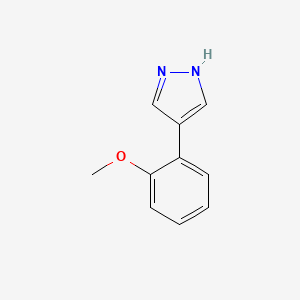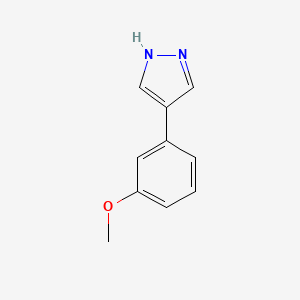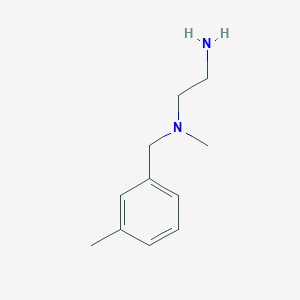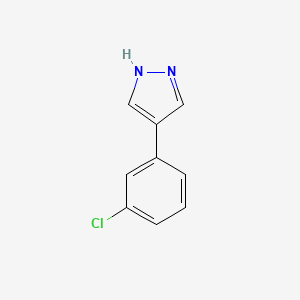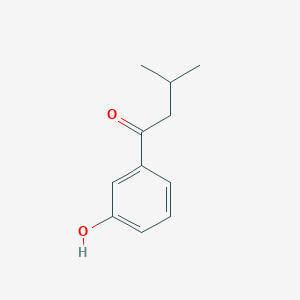
1-(3-Hydroxyphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C₁₀H₁₄O₂. This compound features a phenyl ring substituted with a hydroxyl group at the meta position and a 3-methylbutan-1-one moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)-3-methylbutan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-hydroxybenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can involve nucleophilic substitution with various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can yield a variety of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Hydroxyphenyl)-3-methylbutan-1-one is used in various scientific research applications due to its unique chemical properties. It is employed in organic synthesis as a building block for more complex molecules. In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds. Additionally, it is used in the development of new materials and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism by which 1-(3-Hydroxyphenyl)-3-methylbutan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely depending on the specific biological system and the desired outcome.
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)-3-methylbutan-1-one is structurally similar to other phenyl ketones and hydroxyphenyl compounds. Some similar compounds include:
Acetophenone (1-phenylethanone): A simpler phenyl ketone without the hydroxyl group.
3-Hydroxyacetophenone: A phenyl ketone with a hydroxyl group at the meta position.
4-Hydroxyacetophenone: A phenyl ketone with a hydroxyl group at the para position.
Uniqueness: this compound is unique due to its combination of the phenyl ring with a hydroxyl group and a 3-methylbutan-1-one moiety. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.
Would you like to know more about any specific aspect of this compound?
Properties
IUPAC Name |
1-(3-hydroxyphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZSCDKXYUCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
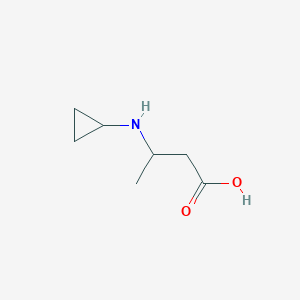
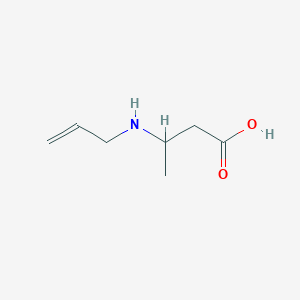
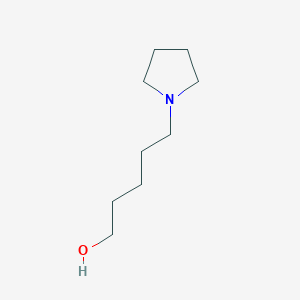
![3-[(1-Methylpropyl)amino]-butanoic acid](/img/structure/B7848060.png)
![N-[2-(Dimethylamino)ethyl]-N-methyl-glycine](/img/structure/B7848065.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7848070.png)
